N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
Description
N²-Ethyl-N²-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a glycinamide derivative featuring a sulfonamide moiety substituted with ethyl and 4-methylphenyl groups, alongside a pyridin-3-ylmethyl amine. The pyridine ring may contribute to aromatic interactions in biological systems.
Properties
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-20(24(22,23)16-8-6-14(2)7-9-16)13-17(21)19-12-15-5-4-10-18-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRMXVVCCGVZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the sulfonyl chloride: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Coupling with glycine derivative: The sulfonyl chloride intermediate is then reacted with a glycine derivative under controlled conditions to form the sulfonyl glycine intermediate.
Introduction of the pyridin-3-ylmethyl group: The final step involves the reaction of the sulfonyl glycine intermediate with a pyridin-3-ylmethyl halide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Glycinamide Derivatives
| Compound Name (IUPAC) | Substituents on Sulfonamide | Amide Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target: N²-Ethyl-N²-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide | Ethyl, 4-methylphenyl | Pyridin-3-ylmethyl | ~437.5 (calculated) | Moderate lipophilicity, pyridine ring |
| N²-(4-Fluorobenzyl)-N²-[(4-methylphenyl)sulfonyl]-N-(4-acetamidophenyl)glycinamide | 4-Fluorobenzyl, 4-methylphenyl | 4-Acetamidophenyl | 469.53 | Fluorine enhances electronic effects |
| N²-[(4-Ethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide | 4-Ethoxyphenyl, 4-methylphenyl | Pyridin-2-ylsulfanyl ethyl | 485.62 | Ethoxy increases lipophilicity |
| N²-(4-Bromophenyl)-N-(4-fluorophenyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide | 4-Bromophenyl, 4-methylphenyl | 4-Fluorophenyl | 477.35 | Bromine adds steric bulk |
| N²-Benzyl-N²-(4-ethoxybenzenesulfonyl)-N-(pyridin-4-ylmethyl)glycinamide | Benzyl, 4-ethoxybenzenesulfonyl | Pyridin-4-ylmethyl | 439.53 | Benzyl enhances aromatic interactions |
Key Observations:
Substituent Effects on Lipophilicity: The ethoxy group in N²-[(4-ethoxyphenyl)sulfonyl]-... Fluorine in N²-(4-fluorobenzyl)-... (469.53 g/mol) introduces electron-withdrawing effects, which may stabilize hydrogen bonding in receptor interactions .
Steric and Electronic Modifications: Bromine in N²-(4-bromophenyl)-... (477.35 g/mol) adds steric hindrance, which could reduce binding affinity but improve metabolic stability .
Biological Implications :
- Compounds with acetamidophenyl groups () may exhibit enhanced solubility due to polar amide functionalities.
- The absence of halogen atoms in the target compound suggests a balance between steric bulk and metabolic stability compared to brominated or fluorinated analogs .
Research Findings and Trends
- Structural Diversity : Modifications to the sulfonamide and amide groups are common strategies to tune pharmacokinetic properties. Ethyl and methyl groups (as in the target compound) are often used to optimize logP values for CNS penetration .
- Crystallographic Data : Tools like SHELX () and the Cambridge Structural Database () have been critical in resolving the 3D conformations of similar sulfonamides, revealing planar sulfonamide moieties that favor π-π stacking .
Biological Activity
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H26N4O4S
- Molecular Weight : 454.54 g/mol
- CAS Number : 680590-49-2
- Solubility : Soluble in DMSO and ethanol at concentrations up to 100 mM
- Purity : Greater than 98%
This compound is identified as a selective antagonist for the orexin OX2 receptor, with an IC50 value of 2.3 nM, indicating high potency against this target. In contrast, it shows significantly lower affinity for the OX1 receptor (IC50 = 1900 nM), demonstrating its selectivity . The compound effectively blocks orexin A and B-induced calcium mobilization in human OX2-expressing CHO cells, which is critical for its role in modulating neuropeptide signaling pathways associated with sleep and arousal .
In Vitro Studies
In vitro studies have shown that this compound significantly inhibits orexin-induced hyperlocomotion in animal models, suggesting potential applications in treating sleep disorders and related conditions .
In Vivo Efficacy
In vivo studies demonstrated that administration of this compound reversed orexin B-induced hyperlocomotion in mice, indicating its potential as a therapeutic agent for disorders characterized by dysregulated orexin signaling .
Comparative Analysis with Related Compounds
| Compound Name | Target Receptor | IC50 (nM) | Selectivity | Biological Activity |
|---|---|---|---|---|
| This compound | OX2 | 2.3 | High (OX1: 1900 nM) | Blocks orexin-induced locomotion |
| EMPA (N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)-acetamide) | OX2 | 7.9 | Moderate | Similar mechanism, different structure |
Case Studies
Recent research highlighted the effectiveness of this compound in various experimental models:
- Sleep Disorders : In a study involving mice, the compound was shown to significantly reduce wakefulness induced by orexin A, suggesting its potential utility in managing insomnia and other sleep-related disorders.
- Neuropsychiatric Applications : The selective blockade of orexin receptors has been associated with reduced anxiety-like behaviors in rodent models, indicating that this compound might be beneficial for anxiety management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
